Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound characterized by its unique structure that combines a pyrazole ring with a pyridine moiety. The molecular formula for this compound is , and it has a molecular weight of approximately 256.06 g/mol. This compound is notable for its bromine substitution at the third position of the pyrazolo ring and a carboxylate group at the fourth position, which contributes to its chemical reactivity and biological activity.
In synthetic pathways involving pyrazolo[3,4-b]pyridines, condensation reactions between substituted 5-aminopyrazoles and electrophilic reagents are common, leading to the formation of these complex structures through mechanisms that involve nucleophilic attacks on carbonyl groups followed by dehydration to form the pyrazolo framework
Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exhibits significant biological activity, particularly in medicinal chemistry. Compounds within this class have been associated with various pharmacological activities including anti-cancer, anti-inflammatory, and antimicrobial properties. The structural features of pyrazolo[3,4-b]pyridines allow them to interact effectively with biological targets such as enzymes and receptors, making them valuable in drug design .
Several methods have been developed for synthesizing methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. Common approaches include:
These methods often yield high purity compounds with good yields under optimized reaction conditions .
Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate finds applications primarily in pharmaceutical research as a potential drug candidate. Its derivatives are being explored for their efficacy against various diseases such as cancer and infections due to their ability to inhibit specific enzymes or pathways involved in disease progression. Additionally, it serves as an important intermediate in synthesizing other bioactive compounds
Interaction studies of methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate with biological targets have shown promising results. Molecular docking studies indicate that this compound can effectively bind to certain protein targets involved in disease mechanisms. These studies help elucidate the mechanism of action and potential therapeutic uses of this compound and its derivatives in treating various conditions .
Several compounds share structural similarities with methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | Bromine at position 5 | Different reactivity due to bromine positioning |
| Ethyl 6-(4-fluorophenyl)-1-methyl-4-(methylthio)-3-phenyl -1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Fluorophenyl substitution at position 6 | Enhanced lipophilicity and potential bioactivity |
| Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate | No halogen substitution | May exhibit different biological profiles |
These compounds illustrate variations in biological activity and chemical reactivity based on their structural modifications. The unique positioning of substituents like bromine or fluorine significantly influences their pharmacological properties and potential therapeutic applications.
The pyrazolo[3,4-b]pyridine core is typically synthesized via two primary routes: (1) pyridine ring formation on a preexisting pyrazole scaffold or (2) pyrazole ring construction on a functionalized pyridine derivative. The Gould-Jacobs reaction remains the most widely used method for the first approach, employing 5-aminopyrazoles and 1,3-dicarbonyl compounds under thermal or acidic conditions. For example, condensation of 5-aminopyrazole with diethyl 2-(ethoxymethylene)malonate yields 4-hydroxy-1H-pyrazolo[3,4-b]pyridine, which can be chlorinated with POCl₃ and esterified to introduce the methyl carboxylate group.
An alternative three-component reaction involving aldehydes, ketones, and 5-aminopyrazoles enables in situ generation of α,β-unsaturated intermediates, which cyclize to form the pyridine ring. This method offers superior regiocontrol, as demonstrated by Ezzrati et al., who achieved 85–92% yields for 4-substituted derivatives using air oxidation to aromatize the dihydropyridine intermediate. Comparatively, pyrazole ring formation on pyridine substrates (e.g., 2-chloro-3-cyanopyridines) via hydrazine cyclization provides direct access to C3-substituted analogs but requires stringent temperature control to avoid regioisomer formation.
Table 1. Comparison of Pyrazolo[3,4-b]Pyridine Core Formation Methods
Bromination at the C3 position of the pyrazolo[3,4-b]pyridine system is governed by electronic and steric factors. The methyl carboxylate group at C4 exerts a strong electron-withdrawing effect, directing electrophilic substitution to the C3 position (para to the pyridine nitrogen). Computational studies suggest that the LUMO localization at C3 is enhanced by conjugation with the carboxylate, facilitating bromine attack. Experimental validation comes from Rimland et al., who observed >95% regioselectivity for C3 bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C.
Notably, competing bromination at C5 or C6 is suppressed by the electron-deficient pyridine ring and the steric bulk of the fused pyrazole. For substrates lacking the C4 carboxylate, bromination selectivity drops to 60–70% at C3, underscoring the directing role of the ester group.
The methyl carboxylate group is typically introduced during pyridine ring formation rather than via post-synthetic modification. In the Gould-Jacobs protocol, diethyl 2-(ethoxymethylene)malonate serves as both the 1,3-dicarbonyl component and the carboxylate precursor. Following cyclization, treatment with methanol in the presence of HCl or H₂SO₄ achieves simultaneous esterification and aromatization, yielding methyl 4-carboxylate derivatives in 65–80% efficiency.
Alternative methods include:
The choice of method impacts downstream reactivity: in situ esterification minimizes side reactions but limits functional group tolerance, while post-synthetic approaches enable modular diversification at the expense of additional steps.
Selective bromination at the pyrazole C3 position necessitates catalysts that modulate electronic environments without destabilizing the fused pyridine ring. Lewis acids like FeCl₃ or AlCl₃ enhance NBS reactivity but risk over-bromination. Recent advances employ:
Table 2. Catalytic Bromination Systems for Pyrazolo[3,4-b]Pyridines
| Catalyst | Conditions | Selectivity (C3) | Yield | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ (5 mol%) | DCE, 25°C, 12 h | 90% | 85% | |
| Thiourea (10 mol%) | CH₂Cl₂, 0°C, 2 h | 88% | 82% | |
| FeCl₃ (1 equiv) | AcOH, 50°C, 6 h | 75% | 78% |
Pyrazolo[3,4-b]pyridine derivatives have emerged as privileged scaffolds in medicinal chemistry due to their versatile binding capabilities across multiple protein targets [1] [2]. The molecular target profiling of these heterocyclic compounds reveals their capacity to interact with diverse enzyme systems through distinct binding modes [2] [3]. The pyrazolo[3,4-b]pyridine core structure can be viewed as having elements of both pyrrolo[2,3-b]pyridine and indazole, enabling multiple kinase binding configurations [2].
Protein kinase inhibition represents the primary molecular target class for pyrazolo[3,4-b]pyridine derivatives [2] [4]. These compounds typically bind to the hinge region of protein kinases through hydrogen bond donor-acceptor interactions [2] [5]. The pyrazole nitrogen acts as a hydrogen bond acceptor while the pyridine nitrogen functions as a hydrogen bond donor, creating a bidentate interaction pattern with the kinase backbone [5] [3]. Cyclin-dependent kinases have been identified as particularly susceptible targets, with pyrazolo[3,4-b]pyridine compound SQ-67563 demonstrating potent inhibition of cyclin-dependent kinase 1 and cyclin-dependent kinase 2 in vitro [5].
Adenosine monophosphate-activated protein kinase represents another significant molecular target for pyrazolo[3,4-b]pyridine derivatives [6] [7]. Structure-activity relationship studies have demonstrated that pyrazole nitrogen-hydrogen exposure and para substitution on diphenyl groups are essential for activation potency [6]. Molecular modeling investigations reveal critical hydrogen bond interactions with lysine 29, aspartate 88, and arginine 83 residues in the adenosine monophosphate-activated protein kinase binding site [6].
The molecular target spectrum extends beyond protein kinases to include other enzyme classes [8] [9]. Tank-binding kinase 1 has been identified as a high-affinity target for optimized pyrazolo[3,4-b]pyridine derivatives, with some compounds achieving picomolar inhibition constants [8]. The binding mechanism involves formation of hydrogen bonds with glutamate 87 and cysteine 89 in the hinge region, coupled with salt bridge formation between benzimidazole substituents and aspartate 157 [8].
Monopolar spindle kinase 1 represents an emerging molecular target for pyrazolo[3,4-b]pyridine-based inhibitors [4]. Virtual screening approaches have identified compounds with nanomolar inhibitory potency and reasonable kinome selectivity profiles [4]. The binding mode analysis reveals occupation of the adenosine triphosphate purine binding site with formation of critical hydrogen bonding interactions [4].
Bioisosteric replacement strategies utilizing brominated analogues have proven highly effective in optimizing the pharmacological properties of pyrazolo[3,4-b]pyridine derivatives [10] [11]. The introduction of bromine atoms into heterocyclic structures provides multiple advantages including increased therapeutic activity, beneficial effects on drug metabolism, and enhanced protein-target interactions [11]. Halogen bonding interactions, mediated through the sigma-hole phenomenon in bromine atoms, create additional intermolecular forces that can favorably affect drug-target binding affinity [11] [12].
The strategic placement of bromine substituents in pyrazolo[3,4-b]pyridine scaffolds has been systematically investigated through structure-activity relationship studies [13] . Brominated pyrazole derivatives demonstrate enhanced binding affinity through the formation of halogen bonds with target proteins [12]. The strength of halogen bonding interactions increases with halogen size, following the order chlorine less than bromine less than iodine [12]. However, bromine represents an optimal balance between binding enhancement and synthetic accessibility [11].
Sequential halogen replacement strategies have been employed to generate diverse pyrazolo[3,4-b]pyridine libraries [15]. Highly halogenated heterocyclic systems serve as versatile scaffolds for compound elaboration through sequential replacement of halogen atoms with other functional groups [15]. This approach enables late-stage diversification and fine-tuning of pharmacological properties without extensive synthetic redesign [15].
The bioisosteric replacement of specific functional groups with brominated analogues has yielded compounds with improved selectivity profiles [13]. Brominated pyrazole derivatives targeting meprin alpha and meprin beta proteases demonstrate enhanced selectivity through the formation of chlorine-pi interactions with tyrosine 149 in the enzyme S2-prime binding site [13]. The geometric requirements for optimal halogen bonding include distances below the sum of van der Waals radii and specific angular orientations [12].
Pharmacokinetic optimization through brominated bioisosteres has been achieved in multiple compound series [11]. The introduction of bromine atoms can modulate metabolic stability by blocking sites of oxidative metabolism [11]. Additionally, brominated analogues often exhibit altered tissue distribution patterns and improved oral bioavailability compared to their non-halogenated counterparts [11].
Carboxylate ester modifications represent a fundamental strategy for optimizing the pharmacokinetic properties of pyrazolo[3,4-b]pyridine derivatives [16] [17]. The conversion of carboxylic acid functional groups to their corresponding esters increases molecular hydrophobicity, thereby enhancing passive transport through cellular membranes [16]. This modification is particularly valuable for improving oral bioavailability of compounds that would otherwise exhibit poor absorption characteristics [16].
The prodrug approach utilizing carboxylate esters enables the delivery of active compounds that are subsequently activated through enzymatic hydrolysis [16] [17]. Human carboxylesterases, particularly carboxylesterase 1 in hepatic tissue, catalyze the hydrolysis of ester functional groups to regenerate the parent carboxylic acid [16]. The hydrolysis products are generally more polar than the original ester, resulting in increased water solubility and promoting renal elimination [16].
Ester prodrug design strategies encompass multiple approaches for optimizing drug release kinetics [17]. Simple ester prodrugs utilize direct esterification of the carboxylic acid group, while more sophisticated designs incorporate amino acid ester conjugates to enhance solubility, stability, and cellular permeability [17]. The selection of specific ester groups allows for precise control over hydrolysis rates and tissue-specific activation [17].
Structure-activity relationship studies have established correlations between ester structure and pharmacokinetic parameters [18]. Solvolytic rate constants for carboxylate esters correlate with the polarity of carbon-oxygen bonds in the ester linkage [18]. Computational modeling using molecular geometry optimization and charge calculations has enabled prediction of hydrolysis rates based on electronic properties [18].
The metabolic fate of carboxylate ester prodrugs involves multiple enzymatic pathways [19]. Amino acid conjugation represents a novel biotransformation pathway for xenobiotic carboxylic acids, involving mitochondrial enzymatic processes [19]. The formation of reactive carboxylic acid-coenzyme A thioester intermediates, catalyzed by adenosine triphosphate-dependent acid:coenzyme A synthetases, precedes linkage to amino acid acceptors through acyl-coenzyme A:amino acid N-acyltransferases [19].
Density functional theory calculations have consistently demonstrated that pyrazolo[3,4-b]pyridine systems exhibit a strong preference for the 1H-tautomeric form over the 2H-isomer. This preference is driven by enhanced aromatic stabilization across both the pyrazole and pyridine rings when the hydrogen atom is positioned at nitrogen-1 [1] [2] [3].
Energetic Considerations
The 1H-tautomer is stabilized by aromatic conjugation across both rings, as evidenced by density functional theory calculations on related compounds [1]. The energy difference between tautomeric forms typically ranges from 1.9 to 2.8 kcal/mol in favor of the 1H-form [2]. This stabilization energy is attributed to the optimal electronic delocalization pattern that maintains aromaticity in both ring systems simultaneously.
Electronic structure analyses using the Becke three-parameter Lee-Yang-Parr functional with extended basis sets have revealed that the 1H-tautomer exhibits superior molecular orbital overlap and reduced highest occupied molecular orbital - lowest unoccupied molecular orbital energy gaps compared to alternative tautomeric forms [3]. The computational studies demonstrate that substitution patterns on the pyrazolo[3,4-b]pyridine core can modulate tautomeric preferences, with electron-donating groups generally enhancing the stability of the 1H-form.
Basis Set Dependence
Calculations performed with 6-311++G(d,p) basis sets provide the most reliable energetic predictions for tautomeric equilibria, showing improved convergence compared to smaller basis sets [2]. The inclusion of diffuse functions proves particularly important for accurately describing the electronic distribution in these nitrogen-rich heterocycles.
| Compound | Preferred Tautomer | Energy Difference (kcal/mol) | DFT Method | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridine (unsubstituted) | 1H-tautomer | 2.3 [1] | B3LYP/6-311++G(d,p) | Theoretical study |
| 1H-pyrazolo[3,4-b]pyridine-4-amine | 1H-tautomer | 2.8 [2] | B3LYP/6-31G* | Computational analysis |
| 3-methyl-1H-pyrazolo[3,4-b]pyridine | 1H-tautomer | 2.1 [1] | B3LYP/6-311++G(d,p) | DFT calculations |
| 4-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine | 1H-tautomer | 2.6 [2] | B3LYP/6-31G* | Quantum chemical study |
| 1-phenyl-1H-pyrazolo[3,4-b]pyridine | 1H-tautomer | 1.9 [3] | B3LYP/6-311++G(d,p) | Electronic structure analysis |
Molecular docking studies have established that pyrazolo[3,4-b]pyridine derivatives demonstrate exceptional binding affinity to diverse protein targets, particularly kinases and G-protein coupled receptors. The scaffold's structural versatility enables effective interaction with multiple binding site architectures through complementary hydrogen bonding, π-π stacking, and hydrophobic interactions [4] [5] [6].
Kinase Binding Profiles
Tank-binding kinase 1 represents a primary target for pyrazolo[3,4-b]pyridine-based inhibitors, with molecular docking revealing binding affinities ranging from -8.5 to -9.2 kcal/mol [4]. The pyrazole nitrogen atoms consistently form hydrogen bonds with the hinge region residues, particularly glutamic acid 87 and cysteine 89, while the pyridine ring establishes π-π stacking interactions with phenylalanine 589 [4].
Cyclin-dependent kinase 2 binding studies demonstrate that amino-substituted pyrazolo[3,4-b]pyridines achieve superior binding scores compared to unsubstituted analogs [5]. The 4-amino group provides additional hydrogen bonding opportunities with the adenosine triphosphate binding pocket, resulting in binding affinities of -9.2 kcal/mol for optimized structures [5].
Multi-kinase Inhibition Potential
Computational screening against panels of 44 different kinases reveals that pyrazolo[3,4-b]pyridine derivatives exhibit favorable binding profiles for approximately half of the tested enzymes [5]. This broad-spectrum activity profile suggests potential applications as multi-kinase inhibitors, particularly for cancer therapeutic interventions where simultaneous inhibition of multiple kinase pathways provides enhanced efficacy.
Adenosine Receptor Interactions
Three-dimensional quantitative structure-activity relationship models generated from molecular docking data indicate that pyrazolo[3,4-b]pyridines demonstrate selective binding to adenosine receptor subtype A1 [7]. The carboxylic acid ester derivatives show particular promise, with binding affinities of -7.6 kcal/mol and selectivity ratios exceeding 100-fold compared to A2A and A3 receptors [7].
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridine derivatives | TBK1 kinase | -8.5 [4] | Hydrogen bonds to hinge region | TBK1 inhibitor study |
| Amino-pyrazolo[3,4-b]pyridines | CDK2 kinase | -9.2 [5] | π-π stacking with Phe residues | CDK2 binding analysis |
| Phenyl-pyrazolo[3,4-b]pyridines | Multiple kinases | -8.8 [5] | Hydrophobic interactions | Multi-kinase profiling |
| Carboxylate-pyrazolo[3,4-b]pyridines | Adenosine receptors | -7.6 [7] | Hydrogen bonds to Glu87 | Adenosine receptor binding |
| Bromo-pyrazolo[3,4-b]pyridines | Protein kinases | -8.1 [6] | Halogen bonding | Protein kinase interactions |
Quantitative structure-activity relationship analyses have systematically characterized the influence of bromine substitution on the biological activity of pyrazolo[3,4-b]pyridine derivatives. The electronic and steric parameters associated with bromine substitution at different positions significantly modulate both pharmacokinetic properties and target binding affinity [8] [9].
Electronic Parameter Analysis
The Hammett electronic parameter (σ) for bromine substitution varies substantially depending on the position of attachment to the pyrazolo[3,4-b]pyridine core. The 3-position exhibits the highest electronic parameter value (σ = 0.39), reflecting the direct conjugative interaction between the bromine atom and the pyrazole ring system [9]. This enhanced electronic effect translates to increased bioactivity scores, with 3-bromo derivatives achieving activity values of 0.74 compared to 0.65-0.71 for other positional isomers [8].
Steric Contributions
The steric parameter (Es) for bromine substitution remains relatively constant across different positions (-0.16), indicating that steric hindrance effects are primarily determined by the halogen's van der Waals radius rather than positional variations [9]. However, multiple bromine substitutions, as exemplified by 3,5-dibromo derivatives, demonstrate cumulative steric effects (Es = -0.32) that paradoxically enhance bioactivity scores to 0.82 [8].
Lipophilicity Modulation
Bromine substitution consistently increases the partition coefficient (log P) contribution, with single substitutions adding approximately 1.08-1.15 log P units [9]. The 5-bromo position provides the highest lipophilicity enhancement (log P = 1.15), potentially improving membrane permeability and bioavailability. Dibromo substitution patterns exhibit additive effects, with 3,5-dibromo derivatives contributing 2.24 log P units [8].
Structure-Activity Correlations
Regression analyses reveal that bioactivity scores correlate positively with both electronic parameters and lipophilicity contributions, suggesting that electron-withdrawing effects and enhanced membrane permeability synergistically improve biological activity [8]. The relationship follows the equation: Activity = 0.52 + 0.31(σ) + 0.18(log P), with correlation coefficients exceeding 0.85 for most datasets [9].
| Substituent Position | Electronic Parameter (σ) | Steric Parameter (Es) | Bioactivity Score | log P Contribution | Reference |
|---|---|---|---|---|---|
| 3-Bromo | 0.39 [9] | -0.16 [9] | 0.74 [8] | 1.12 [9] | QSAR analysis |
| 4-Bromo | 0.23 [9] | -0.16 [9] | 0.68 [9] | 1.08 [9] | Electronic effect study |
| 5-Bromo | 0.23 [9] | -0.16 [9] | 0.71 [9] | 1.15 [9] | Substituent analysis |
| 6-Bromo | 0.23 [9] | -0.16 [9] | 0.65 [9] | 1.09 [9] | Bioactivity modeling |
| 3,5-Dibromo | 0.62 [8] | -0.32 [8] | 0.82 [8] | 2.24 [8] | Multi-substituent QSAR |
Conformational analysis of methyl carboxylate groups in pyrazolo[3,4-b]pyridine systems reveals significant rotational barriers that influence molecular recognition and binding affinity. The carbonyl carbon-oxygen bond rotation exhibits energy barriers ranging from 12.9 to 15.1 kcal/mol, depending on the substitution pattern and electronic environment [10] [11] [12] [13].
Electronic Configuration Preferences
The majority of pyrazolo[3,4-b]pyridine carboxylate derivatives adopt Z-configurations as their preferred conformations, with the carbonyl oxygen oriented toward the heterocyclic nitrogen atoms [10] [13]. This preference is attributed to favorable electrostatic interactions between the electron-rich oxygen and the electron-deficient pyridinium-like nitrogen, stabilizing the Z-form by approximately 2-3 kcal/mol relative to the E-configuration [11].
Ethyl pyrazolo[3,4-b]pyridine-5-carboxylate represents a notable exception, preferring the E-configuration due to steric interactions between the ethyl group and the pyridine ring that destabilize the Z-form [12]. This conformational switch demonstrates the sensitivity of ester group orientation to both electronic and steric factors.
Rotational Barrier Magnitudes
Methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate exhibits the highest rotational barrier (15.1 kcal/mol) due to additional resonance stabilization from the methoxy substituent [13]. The electron-donating methoxy group enhances the electron density on the pyridine ring, strengthening the carbonyl-nitrogen electrostatic interaction and increasing the energy required for rotation.
Conversely, ethyl pyrazolo[3,4-b]pyridine-5-carboxylate demonstrates the lowest barrier (12.9 kcal/mol), reflecting reduced steric hindrance at the 5-position and the destabilizing effect of the ethyl group on the preferred Z-configuration [12].
Bond Length Correlations
Carbon-oxygen bond lengths in the ester functionality correlate inversely with rotational barriers, ranging from 1.332 to 1.338 Å [10] [11] [12] [13]. Shorter bonds correspond to higher barriers, consistent with increased double-bond character and restricted rotation. Methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate exhibits the shortest carbon-oxygen bond (1.332 Å) and highest rotational barrier, supporting this correlation [13].
Computational Method Validation
Density functional theory calculations using B3LYP/6-311++G(d,p) provide the most accurate predictions of rotational barriers, showing excellent agreement with experimental nuclear magnetic resonance data where available [10] [13]. The M06-2X functional demonstrates superior performance for systems with significant dispersion interactions, particularly when ethyl groups are present [12].
| Ester Compound | Rotational Barrier (kcal/mol) | Preferred Conformation | C-O Bond Length (Å) | Calculation Method | Reference |
|---|---|---|---|---|---|
| Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | 14.2 [10] | Z-configuration [10] | 1.334 [10] | B3LYP/6-311++G(d,p) | Conformational analysis |
| Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate | 13.8 [11] | Z-configuration [11] | 1.336 [11] | B3LYP/6-31G* | Rotational barrier study |
| Ethyl pyrazolo[3,4-b]pyridine-5-carboxylate | 12.9 [12] | E-configuration [12] | 1.338 [12] | M06-2X/6-31G* | Ester conformation |
| Methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | 15.1 [13] | Z-configuration [13] | 1.332 [13] | B3LYP/6-311++G(d,p) | Molecular modeling |
| Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | 13.5 [10] | Z-configuration [10] | 1.335 [10] | B3LYP/6-31G* | Theoretical calculations |